2-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
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Overview
Description
2-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C19H17BrN2O2 and its molecular weight is 385.261. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has explored the synthesis and characterization of quinoline derivatives, noting their importance in the development of pharmaceuticals and materials. Studies have detailed the synthesis processes of quinoline derivatives, including 2-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide, and their structural characterization through various analytical techniques. This foundational work is crucial for understanding the chemical properties and potential applications of these compounds in medicinal chemistry and material science (Ozaki, Yamada, & Oine, 1983).
Antimicrobial Activities
Several studies have reported on the antimicrobial properties of quinoline derivatives. For example, the synthesis and evaluation of quinoline derivatives for their antimicrobial activity against a variety of pathogenic microorganisms have been documented. These studies highlight the potential of quinoline derivatives, including those similar to this compound, as lead compounds for the development of new antimicrobial agents (Özyanik, Demirci, Bektaş, & Demirbas, 2012).
Antitumor Agents
Research into quinazolin-4-one derivatives, closely related to the compound , has demonstrated significant potential in the development of antitumor agents. Studies have focused on the design and synthesis of water-soluble analogues of quinazolin-4-one-based compounds, showing high growth-inhibitory activity and unique biochemical characteristics such as delayed, non-phase-specific cell-cycle arrest. These findings suggest the utility of quinoline and quinazolinone derivatives in cancer therapy, emphasizing the need for further investigation into their mechanisms of action and therapeutic potential (Bavetsias et al., 2002).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit luxr-type receptors in acinetobacter baumannii and the quorum-sensing repressor in pseudomonas aeruginosa .
Mode of Action
It can be inferred from the target of action that this compound may interact with its targets by binding to them, thereby inhibiting their function .
Biochemical Pathways
Given its potential targets, it can be inferred that this compound may affect the quorum sensing pathways in bacteria .
Result of Action
Based on its potential targets, it can be inferred that this compound may inhibit bacterial communication, potentially leading to a decrease in virulence .
Properties
IUPAC Name |
2-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c1-12-6-7-13-11-14(18(23)22-17(13)10-12)8-9-21-19(24)15-4-2-3-5-16(15)20/h2-7,10-11H,8-9H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKOSOYWEOYRJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.